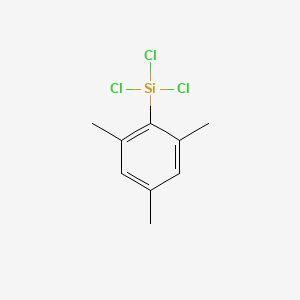
Mesityltrichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesityltrichlorosilane, also known as trichloro(mesityl)silane, is an organosilicon compound with the chemical formula C_9H_11Cl_3Si. It is a colorless liquid with a sharp odor, similar to that of hydrochloric acid. This compound is primarily used as a precursor for various silicon-based materials and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mesityltrichlorosilane is typically synthesized through the direct reaction of mesitylene (1,3,5-trimethylbenzene) with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of mesitylene followed by a reaction with silicon tetrachloride. This process is usually conducted at elevated temperatures and in the presence of a catalyst to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: Mesityltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form mesitylsilanetriol and hydrochloric acid.
Alcoholysis: Reacts with alcohols to produce mesitylsiloxanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form mesitylsilane.
Common Reagents and Conditions:
Hydrolysis: Water, typically under ambient conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often under reflux conditions.
Reduction: Alkali metals like sodium or potassium, usually in an inert atmosphere.
Major Products:
Hydrolysis: Mesitylsilanetriol and hydrochloric acid.
Alcoholysis: Mesitylsiloxanes and hydrochloric acid.
Reduction: Mesitylsilane and corresponding metal chlorides.
Aplicaciones Científicas De Investigación
Mesityltrichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various silicon-based materials and polymers.
Biology: Employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable silicon-based compounds.
Industry: Utilized in the production of silicone resins, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of mesityltrichlorosilane involves its reactivity with nucleophiles, such as water and alcohols. The compound undergoes hydrolysis or alcoholysis, leading to the formation of silanol or siloxane groups. These reactions are facilitated by the presence of the highly electronegative chlorine atoms, which make the silicon atom more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Methyltrichlorosilane (CH_3SiCl_3): Used in the production of silicone polymers.
Phenyltrichlorosilane (C_6H_5SiCl_3): Employed in the synthesis of phenyl-substituted siloxanes.
Vinyltrichlorosilane (CH_2=CHSiCl_3): Utilized in the production of vinyl-functionalized silicones.
Propiedades
Número CAS |
17902-75-9 |
|---|---|
Fórmula molecular |
C9H11Cl3Si |
Peso molecular |
253.6 g/mol |
Nombre IUPAC |
trichloro-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 |
Clave InChI |
DNKIGCMPHGFTRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Si](Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


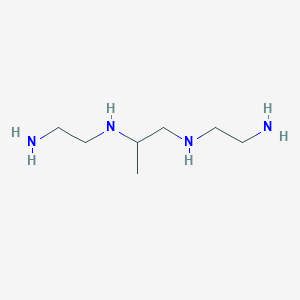
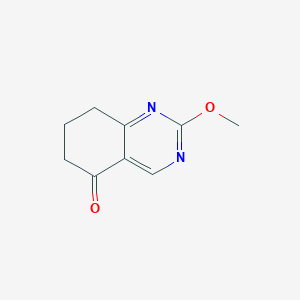
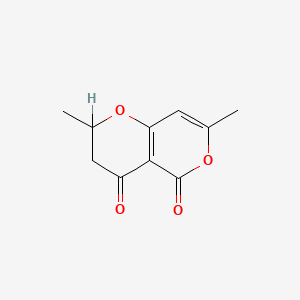
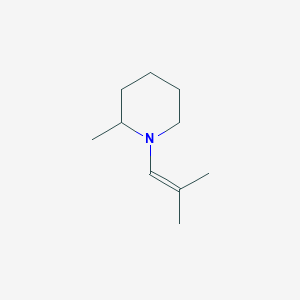
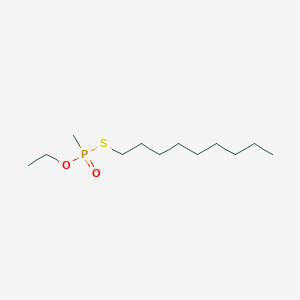
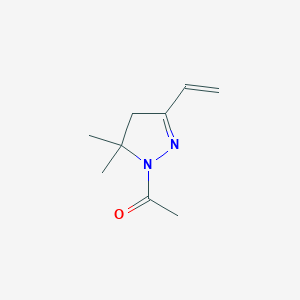
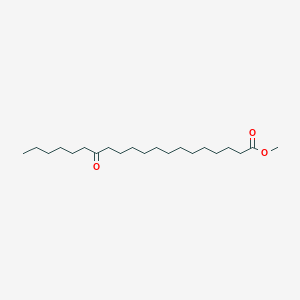
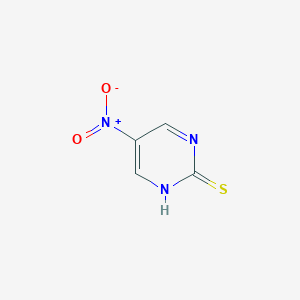
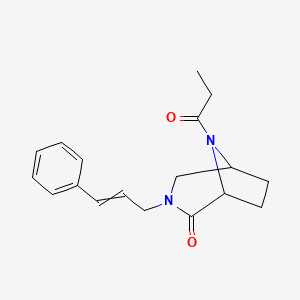
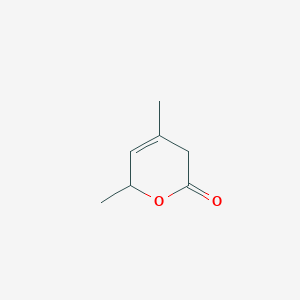


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)

